molecular formula C19H22N2O2 B5752180 N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide

N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No.: B5752180
M. Wt: 310.4 g/mol
InChI Key: KNNFBEPVQKGQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of this compound enzyme activity. This compound is responsible for the degradation of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of this compound leads to increased levels of D-serine, which can enhance NMDA receptor function and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is its high potency and selectivity for this compound inhibition. It has also been shown to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective this compound inhibitors with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the long-term effects and safety of this compound in humans.

Synthesis Methods

The synthesis of N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with benzyl bromide in the presence of sodium hydride. The resulting product is then treated with 2,2-dimethylpropanoyl chloride to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of psychiatric and neurological disorders. It is a potent inhibitor of D-amino acid oxidase (this compound), an enzyme that degrades D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The inhibition of this compound results in increased levels of D-serine, which can enhance NMDA receptor function and improve cognitive function.

Properties

IUPAC Name

N-benzyl-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)18(23)21-16-11-9-15(10-12-16)17(22)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNFBEPVQKGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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